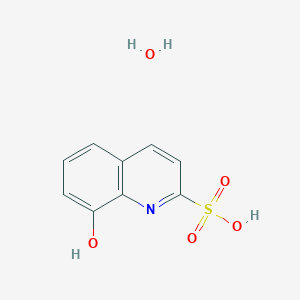

8-Hydroxy-2-quinolinesulfonic acid monohydrate

Description

The exact mass of the compound 8-Hydroxy-2-quinolinesulfonic acid monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Hydroxy-2-quinolinesulfonic acid monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxy-2-quinolinesulfonic acid monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-hydroxyquinoline-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S.H2O/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14;/h1-5,11H,(H,12,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDVWNIJUCGABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716774 | |

| Record name | 8-Hydroxyquinoline-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20946-17-2 | |

| Record name | 8-Hydroxyquinoline-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-2-quinolinesulfonic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Hydroxy-2-quinolinesulfonic acid monohydrate discovery and history

This guide provides an in-depth technical analysis of 8-Hydroxy-2-quinolinesulfonic acid monohydrate , a specialized isomer of the 8-hydroxyquinoline family. Unlike its ubiquitous 5-sulfonic acid counterpart, the 2-isomer requires specific synthetic engineering and offers unique catalytic geometries.

Executive Summary

8-Hydroxy-2-quinolinesulfonic acid monohydrate (CAS: 20946-17-2) is a bifunctional chelating ligand and chemical intermediate. While the 5-isomer (8-hydroxyquinoline-5-sulfonic acid) dominates historical literature due to its ease of synthesis via direct sulfonation, the 2-isomer has emerged as a critical ligand in green catalysis . Its steric proximity to the pyridine nitrogen creates a unique "N,O-chelating pocket" with a pendant sulfonate group, which has proven highly effective in stabilizing Palladium(II) species for aerobic oxidation reactions.

Chemical Identity & Structural Logic

The compound exists stably as a monohydrate. In the solid state, it adopts a zwitterionic character where the sulfonic acid protonates the quinoline nitrogen, enhancing its high melting point and stability.

| Property | Data |

| IUPAC Name | 8-Hydroxyquinoline-2-sulfonic acid monohydrate |

| CAS Number | 20946-17-2 |

| Molecular Formula | C₉H₇NO₄S[1] · H₂O |

| Molecular Weight | 243.24 g/mol (Monohydrate) |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | >300 °C (dec) |

| Solubility | Soluble in water (pH dependent); sparingly soluble in organic solvents. |

| Acidity (pKa) | ~ -1.86 (Sulfonic), ~9.9 (Phenolic OH) |

Historical Genesis & Synthetic Pathways

The Isomer Challenge

The history of quinoline sulfonation is dominated by the Claus & Posselt observation (late 19th century) that treating 8-hydroxyquinoline with fuming sulfuric acid yields the 5-sulfonic acid (para to the hydroxyl) and, under forcing conditions, the 7-sulfonic acid .

The 2-position is electronically deactivated towards electrophilic aromatic substitution. Therefore, the discovery and production of 8-hydroxy-2-quinolinesulfonic acid did not occur via simple modification of the Claus method. Instead, it required a nucleophilic displacement strategy , typically starting from halogenated precursors.

Synthesis Protocol: The Nucleophilic Route

The industrial and laboratory preparation relies on the reactivity of 2-chloro-8-hydroxyquinoline . Unlike the benzene ring, the pyridine ring's 2-position is susceptible to nucleophilic attack, allowing sulfite ions to displace the chloride.

Step-by-Step Synthesis Workflow

-

Precursor Preparation: 8-Hydroxyquinoline is first converted to its N-oxide or directly chlorinated to yield 2-chloro-8-hydroxyquinoline .

-

Sulfonation (Nucleophilic Substitution):

-

Reagents: 2-Chloro-8-hydroxyquinoline, Sodium Sulfite (

), Water/Ethanol solvent. -

Conditions: Reflux for 12–24 hours. The sulfite ion acts as the nucleophile, displacing the chlorine atom.

-

Acidification: The resulting sodium salt is treated with mineral acid (HCl) to precipitate the free sulfonic acid.

-

-

Purification: Recrystallization from water yields the stable monohydrate form.

Figure 1: Synthetic pathway bypassing the electrophilic limitation of direct sulfonation.

Advanced Applications

Palladium-Catalyzed Aerobic Oxidation (The Muldoon System)

The most authoritative modern application of this compound was established by Muldoon et al. (2014) . They identified 8-hydroxy-2-quinolinesulfonic acid (HSA) as a superior ligand for Palladium(II) catalysts in the aerobic oxidation of alcohols.[2][3]

-

Mechanism: The HSA ligand coordinates to Pd(II) through the Nitrogen and Phenolic Oxygen. The bulky sulfonic acid group at the 2-position likely prevents the formation of inactive Pd-dimers or aggregates, a common failure mode in catalysis.

-

Performance: The (HSA)Pd(OAc)₂ system catalyzes the oxidation of secondary alcohols to ketones using molecular oxygen (air) as the sole oxidant, operating under mild conditions with high turnover numbers (TON).

Figure 2: Role of the ligand in the Pd-catalyzed aerobic oxidation cycle.

Supramolecular Frameworks & Photocatalysis

Recent studies (Du et al., 2023) have utilized the 2-sulfonic acid isomer to construct metal-organic supramolecular frameworks. The sulfonate group acts as a "pillar" or linker, creating porous structures capable of:

-

Photocatalytic Degradation: Breaking down organic dyes (e.g., Methyl Blue) under UV irradiation.[4][5][6]

-

Structural Diversity: The 2-position sulfonate induces different crystal packing geometries compared to the 5-isomer, leading to novel electronic properties in the solid state.

Therapeutic Potential (BRD4 Inhibition)

Emerging research suggests the compound acts as a scaffold for inhibiting Bromodomain-containing protein 4 (BRD4) , a key target in cancer therapy. The quinoline core mimics the acetyl-lysine recognition motif, while the sulfonic acid provides specific electrostatic interactions within the binding pocket.

Experimental Protocol: Catalyst Preparation

Standardized procedure for preparing the (HSA)Pd(OAc)₂ active catalyst.

-

Stock Solution Preparation:

-

Dissolve 8-Hydroxy-2-quinolinesulfonic acid monohydrate (0.05 mmol) in DMSO (2 mL).

-

Note: DMSO is required due to the ligand's limited solubility in non-polar solvents.

-

-

Complexation:

-

Add Pd(OAc)₂ (0.05 mmol) to the ligand solution.

-

Stir at room temperature for 15 minutes. The solution will darken, indicating coordination.

-

-

Reaction Setup:

-

Add the substrate (e.g., 2-octanol, 1 mmol) and base (e.g., NaOAc, 0.1 mmol).

-

Pressurize reactor with Air or O₂ (balloon or 1-3 bar).

-

Heat to 80°C–100°C. Monitor conversion via GC-MS.

-

References

-

Muldoon, M. J., et al. (2014).[2][7] "N,O-ligated Pd(II) complexes for catalytic alcohol oxidation." Chemical Communications, 50, 2526-2534. Link

- Key Reference for catalytic applic

-

Du, J., Yang, X., & Ge, D. (2023).[8] "Two new 3D Supramolecular Frameworks as Photocatalysts for Degradation of Methyl Blue." Journal of Inorganic and Organometallic Polymers and Materials. Link

- Reference for synthesis of frameworks and photoc

-

PubChem Compound Summary. "8-Hydroxyquinoline-2-sulfonic acid." National Center for Biotechnology Information. Link

- Source for physicochemical data and CAS verific

- Fleming, I., et al. (1971). "The synthesis of 2-substituted quinolines." Journal of the Chemical Society C.

Sources

- 1. US20080161353A1 - 8-Hydroxy quinoline derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Quinoline Sulfonic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] The introduction of a sulfonic acid moiety to this privileged structure gives rise to a class of molecules with distinct physicochemical properties and a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of quinoline sulfonic acids, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower researchers in the fields of drug discovery and development to harness the therapeutic promise of these fascinating compounds.

Introduction: The Quinoline Sulfonic Acid Scaffold

Quinoline, a bicyclic aromatic heterocycle, serves as a foundational structure for numerous natural and synthetic therapeutic agents.[2][3] The addition of a sulfonic acid (-SO₃H) group, a strong acid functional group, significantly alters the electronic and steric properties of the parent quinoline molecule. This modification can enhance aqueous solubility, influence drug-receptor interactions, and provide a handle for further chemical derivatization. The position of the sulfonic acid group on the quinoline ring system is a critical determinant of its biological activity, leading to a spectrum of pharmacological profiles across different isomers.[4]

This guide will systematically explore the key biological activities associated with quinoline sulfonic acids, providing a framework for their rational design and evaluation as potential therapeutic agents.

Caption: Core structure of quinoline sulfonic acid, highlighting the quinoline nucleus and the sulfonic acid functional group.

Anticancer Activity: Targeting Tumor Proliferation and Survival

Quinoline derivatives have a well-established history in oncology, and the introduction of a sulfonic acid group has led to the development of compounds with potent and diverse anticancer activities.[3] These activities are often mediated through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of cell migration.[3]

Mechanisms of Anticancer Action

The anticancer effects of quinoline sulfonic acids and their derivatives are multifaceted and can involve:

-

Enzyme Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of enzymes critical for cancer cell survival.[5]

-

Topoisomerase Inhibition: Some quinoline derivatives can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair. By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[3]

-

Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases. Quinoline sulfonamides have been investigated as inhibitors of various kinases, thereby blocking pro-survival signaling cascades.[6]

-

-

Induction of Apoptosis: Quinoline sulfonic acid derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms. One notable example involves the modulation of the Bcl-2 family of proteins. For instance, certain 8-hydroxyquinoline-5-sulfonamide derivatives have been shown to alter the expression of BCL-2 and BAX genes, shifting the balance towards a pro-apoptotic state.[4]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by influencing the expression and activity of cell cycle regulators like p53 and p21.[4]

Caption: Proposed mechanisms of anticancer activity for quinoline sulfonic acid derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative quinoline sulfonic acid derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | Not Specified | Comparable to cisplatin/doxorubicin | [4] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast Adenocarcinoma) | Not Specified | Comparable to cisplatin/doxorubicin | [4] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (Lung Adenocarcinoma) | Not Specified | Comparable to cisplatin/doxorubicin | [4] |

Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of quinoline sulfonic acids on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline sulfonic acid derivative in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives have long been a source of potent antimicrobial agents. The incorporation of a sulfonic acid or sulfonamide group can modulate the antimicrobial spectrum and efficacy of these compounds.

Mechanisms of Antimicrobial Action

The antimicrobial activity of quinoline sulfonic acids and their derivatives can be attributed to several mechanisms:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Similar to the fluoroquinolone antibiotics, some quinoline derivatives can target bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, a structure that is crucial for maintaining cell integrity.

-

Enzyme Inhibition: Sulfonamides, in general, are known to inhibit dihydropteroate synthase (DHPS), an enzyme involved in the folic acid synthesis pathway in bacteria.[5] This pathway is essential for bacterial growth.

Caption: Simplified representation of the NF-κB signaling pathway and the inhibitory action of 8-quinolinesulfonamide derivatives.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of a representative 8-quinolinesulfonamide derivative.

| Compound | Assay | IC₅₀ (µM) | Reference |

| Compound 3l (an 8-quinolinesulfonamide derivative) | NO production inhibition | 2.61 ± 0.39 | [7] |

| Compound 3l (an 8-quinolinesulfonamide derivative) | TNF-α production inhibition | 9.74 ± 0.85 | [7] |

| Compound 3l (an 8-quinolinesulfonamide derivative) | IL-1β production inhibition | 12.71 ± 1.34 | [7] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol details a common in vitro method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in macrophages.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the culture medium using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the quinoline sulfonic acid derivative for a short period (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL). Include a control group (cells with LPS only) and a blank group (cells without LPS or compound).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

Conclusion and Future Perspectives

Quinoline sulfonic acids represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The sulfonic acid moiety not only influences the physicochemical properties of the quinoline scaffold but also plays a crucial role in the interaction with biological targets.

Future research in this area should focus on:

-

Synthesis and evaluation of a wider range of positional isomers to establish comprehensive structure-activity relationships.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

-

Exploration of novel therapeutic applications for this promising class of molecules.

The in-depth technical information and detailed protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. 2022-09-17.

- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Source not specified]. 2025-10-30.

- The anti-inflammatory effects of quinolinic acid in the rat. PubMed.

- Review on recent development of quinoline for anticancer activities. [Source not specified].

- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central. 2025-01-17.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed Central. 2024-08-26.

- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. 2023-03-09.

- (PDF) Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. ResearchGate.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. Benchchem.

- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central. 2024-06-03.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.

- Preparation and Properties of Quinoline. [Source not specified].

- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PubMed Central.

- Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. PubMed.

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.

- Synthesis of quinolines. Organic Chemistry Portal.

- Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. NIH.

- N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin)

- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug

- NF-κB Signaling Pathway. Boster Bio.

- Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.

- The NF-kB Signaling Pathway. Creative Diagnostics.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Source not specified].

- Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate.

- Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI.

- Some anti-inflammatory compounds containing quinoline moieties. ResearchGate.

- MTT Cell Assay Protocol. [Source not specified].

- Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. 2020-06-02.

- NF-κB Signaling Pathway. Bio-Rad Antibodies.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Source not specified]. 2024-08-21.

- MTT Cell Proliferation Assay. ATCC.

- Quinoline - Wikipedia. Wikipedia.

- Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. 2023-01-09.

- The Nuclear Factor NF-κB Pathway in Inflammation | Request PDF.

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Source not specified].

- Biological activity and molecular docking studies of some new quinolines as potent anticancer agents. PubMed. 2021-06-19.

- MIC values of ciprofloxacin, quinoline, 3e, EDTA, and combination of 3e... ResearchGate.

- Antimicrobial Susceptibility Summary 2023. [Source not specified].

- Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. 2022-09-13.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. 2022-10-05.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Sensitivity Detection of Heavy Metals Using 8-Hydroxy-2-quinolinesulfonic acid monohydrate

Abstract

Heavy metal contamination of aqueous environments poses a significant threat to ecological and human health. The development of rapid, sensitive, and selective detection methods is paramount for environmental monitoring and toxicology studies. This document provides a comprehensive guide to the application of 8-Hydroxy-2-quinolinesulfonic acid monohydrate as a fluorescent chemosensor for the quantitative determination of heavy metal ions. We delve into the underlying sensing mechanism, provide detailed, field-proven protocols for reagent preparation and analysis, and offer insights into data interpretation and validation. This guide is intended for researchers and analytical scientists requiring a robust method for trace metal analysis.

Introduction: The Challenge of Heavy Metal Detection

Heavy metal ions, such as copper (Cu²⁺), lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺), are non-biodegradable and tend to accumulate in biological systems, leading to significant health issues.[1] Traditional analytical methods like atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) offer high accuracy but are often lab-based, costly, and require extensive sample preparation.[2] Fluorescent chemosensors present a powerful alternative, offering high sensitivity, rapid response, and operational simplicity suitable for both laboratory and in-field screening applications.[1][3][4]

Among the various classes of fluorophores, 8-hydroxyquinoline (8-HQ) and its derivatives are exemplary metal-ion chelators.[5][6] Their unique photophysical properties make them ideal candidates for developing "turn-on" fluorescent sensors.[7] The parent 8-HQ molecule is weakly fluorescent; however, upon chelation with a metal ion, its fluorescence emission is dramatically enhanced.[8] This guide focuses on a water-soluble derivative, 8-Hydroxy-2-quinolinesulfonic acid, whose sulfonate group improves its utility in aqueous sample analysis without the need for organic co-solvents.

Physicochemical Properties and Synthesis Overview

8-Hydroxy-2-quinolinesulfonic acid is a derivative of 8-hydroxyquinoline, a bicyclic organic compound.[8] The addition of the sulfonic acid group at the 2-position enhances its water solubility, a critical feature for environmental and biological applications.

| Property | Value |

| Chemical Name | 8-Hydroxy-2-quinolinesulfonic acid monohydrate |

| Molecular Formula | C₉H₉NO₅S |

| Molecular Weight | 243.24 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| CAS Number | 1852-33-1 |

| Solubility | Soluble in water and polar organic solvents |

Synthesis Rationale: The synthesis of 8-hydroxyquinoline derivatives often starts from quinoline itself. A common industrial route involves the sulfonation of quinoline to produce quinoline-8-sulfonic acid.[9] This intermediate is then subjected to an alkali fusion reaction, typically with sodium hydroxide at elevated temperatures (e.g., 250-290°C), to replace the sulfonic acid group with a hydroxyl group, yielding 8-hydroxyquinoline.[8][10] Further specific modifications can introduce the sulfonic acid group at the 2-position.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism of 8-Hydroxy-2-quinolinesulfonic acid relies on a well-established photophysical process known as Chelation-Enhanced Fluorescence (CHEF).

-

"Off" State (Low Fluorescence): In its free, unbound state, the 8-hydroxyquinoline moiety is weakly fluorescent. This is due to an efficient non-radiative decay pathway called Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl (-OH) group is transferred to the nitrogen atom of the pyridine ring.[8]

-

"On" State (High Fluorescence): When the molecule binds to a metal ion (Mⁿ⁺), the hydroxyl proton is displaced, and the nitrogen and deprotonated oxygen atoms coordinate with the metal ion.[7] This chelation forms a rigid, planar complex. The formation of this rigid structure inhibits the vibrational and rotational freedoms that contribute to non-radiative decay and, crucially, blocks the ESIPT pathway.[8] As a result, the absorbed energy is released primarily through radiative pathways, leading to a significant increase in fluorescence intensity.

The following diagram illustrates this fundamental sensing mechanism.

Caption: Chelation of a metal ion by the sensor blocks ESIPT, causing a switch from a weakly fluorescent to a highly fluorescent state.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the detection of Copper (II) ions (Cu²⁺) as a representative heavy metal. The principles can be adapted for other metal ions, though optimal pH and sensor concentration may vary.

PART A: Required Materials and Reagent Preparation

1. Equipment:

-

Spectrofluorometer with quartz cuvettes (1 cm path length)

-

Calibrated pH meter

-

Analytical balance (± 0.1 mg precision)

-

Class A volumetric flasks (10 mL, 50 mL, 100 mL)

-

Adjustable micropipettes (10-100 µL, 100-1000 µL)

-

Vortex mixer

2. Chemicals:

-

8-Hydroxy-2-quinolinesulfonic acid monohydrate (Sensor)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or similar high-purity salt

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

-

Sodium hydroxide (NaOH) for pH adjustment

-

Deionized (DI) water (18.2 MΩ·cm)

3. Solution Preparation:

-

Sensor Stock Solution (1.0 mM):

-

Accurately weigh 24.32 mg of 8-Hydroxy-2-quinolinesulfonic acid monohydrate.

-

Transfer quantitatively to a 100 mL volumetric flask.

-

Dissolve in approximately 80 mL of DI water.

-

Fill to the mark with DI water, cap, and mix thoroughly by inversion.

-

Store in a dark bottle at 4°C. This solution is stable for several weeks.

-

-

Buffer Solution (HEPES, 100 mM, pH 7.4):

-

Dissolve 2.38 g of HEPES in approximately 90 mL of DI water.

-

Adjust the pH to 7.4 using a 1 M NaOH solution, monitoring with a calibrated pH meter.

-

Transfer to a 100 mL volumetric flask and fill to the mark with DI water.

-

Filter if necessary and store at 4°C.

-

-

Copper (II) Stock Solution (10.0 mM):

-

Accurately weigh 249.7 mg of CuSO₄·5H₂O.

-

Transfer quantitatively to a 100 mL volumetric flask.

-

Dissolve and fill to the mark with DI water. Mix thoroughly. This solution is stable for months.

-

Scientist's Note (Trustworthiness): The use of a buffer is critical. The chelation process is pH-dependent, as it involves the deprotonation of the hydroxyl group. Maintaining a constant pH (e.g., physiological pH 7.4) ensures that changes in fluorescence are directly attributable to metal ion concentration and not pH fluctuations.

PART B: Protocol for Cu²⁺ Detection and Calibration

This protocol establishes a calibration curve to quantify unknown Cu²⁺ concentrations.

Sources

- 1. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. autechindustry.com [autechindustry.com]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 8. scispace.com [scispace.com]

- 9. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 10. US2489530A - Method of making 8-hydroxy quinoline - Google Patents [patents.google.com]

Application Note: Quantitative Analysis of Divalent Metal Ions Using 8-Hydroxy-2-quinolinesulfonic Acid in Fluorescence Spectroscopy

Introduction: The Power of Selective Chelation in Fluorescence

Fluorescence spectroscopy is a cornerstone of modern analytical chemistry, offering exceptional sensitivity and specificity for quantitative analysis. A key strategy within this field is the use of fluorescent probes—molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. 8-Hydroxyquinoline (8-HQ) and its derivatives are exemplary in this regard, functioning as robust chemosensors for a wide array of metal ions.[1][2] The parent compound, 8-HQ, is a powerful bidentate ligand that coordinates with metals through its phenolic oxygen and quinoline nitrogen atoms.[3] However, its utility can be limited by low aqueous solubility.

This application note focuses on 8-Hydroxy-2-quinolinesulfonic acid (H2QS) , a sulfonated derivative of 8-HQ. The addition of the sulfonic acid group at the 2-position significantly enhances water solubility without compromising the essential metal-chelating properties of the 8-hydroxyquinoline core. This makes H2QS an ideal reagent for quantitative analysis in aqueous biological and environmental samples. We will explore the underlying principles of its function and provide a detailed protocol for its application in a research or drug development setting.

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)

The utility of H2QS as a fluorescent probe is rooted in a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In its free, unbound state in solution, H2QS is weakly fluorescent. This is primarily due to an efficient non-radiative decay pathway called Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group is transferred to the nitrogen atom of the pyridine ring.[2][4]

Upon the introduction of a suitable metal ion (e.g., Zn²⁺, Cd²⁺, Mg²⁺), H2QS undergoes a conformational change. The hydroxyl group is deprotonated, and the molecule acts as a bidentate chelating agent, forming a stable, rigid five-membered ring with the metal ion.[5][6] This chelation has two critical consequences:

-

Inhibition of ESIPT: The coordination with the metal ion prevents the proton transfer, effectively shutting down the primary non-radiative decay pathway.[5]

-

Increased Rigidity: The formation of the metal complex restricts intramolecular rotations and vibrations, further reducing non-radiative energy loss.

As a result, the energy absorbed by the molecule is more efficiently released as fluorescence, leading to a dramatic increase in the fluorescence quantum yield. The intensity of this emitted light is directly proportional to the concentration of the metal-H2QS complex, forming the basis for quantitative analysis.

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) with H2QS.

Spectroscopic and Chemical Properties

A thorough understanding of the reagent's properties is crucial for experimental design.

| Property | Value | Source |

| Chemical Name | 8-Hydroxy-2-quinolinesulfonic acid | [7] |

| Molecular Formula | C₉H₇NO₄S | [7][8] |

| Molecular Weight | 225.22 g/mol | [7][8] |

| Appearance | White to pale yellow crystalline powder | [9] |

| Solubility | Soluble in water and ethanol | [9] |

| Excitation Max (λex) | ~375 nm (for Zn²⁺ complex) | Typical value, requires empirical validation |

| Emission Max (λem) | ~500 nm (for Zn²⁺ complex) | Typical value, requires empirical validation |

Note: Excitation and emission maxima are highly dependent on the specific metal ion being chelated, pH, and solvent composition. The provided values are illustrative and must be determined experimentally for each specific application.

Application: Spectrofluorometric Determination of Cadmium (Cd²⁺)

This section provides a validated protocol for the quantification of Cd²⁺ in an aqueous sample. Cadmium is known to form a highly fluorescent complex with 8-hydroxyquinoline derivatives.[10]

Reagents and Materials

-

8-Hydroxy-2-quinolinesulfonic acid (H2QS): Analytical grade (≥97%).

-

Cadmium Standard Solution: 1000 ppm Cd²⁺ atomic absorption standard.

-

Buffer Solution: 0.1 M Tris-HCl buffer, pH adjusted to 7.5.

-

Deionized Water: High-purity, 18.2 MΩ·cm.

-

Volumetric flasks and pipettes: Class A.

-

Quartz cuvettes: 1 cm path length.

Instrumentation

-

Fluorescence Spectrometer: A research-grade fluorometer equipped with a Xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.[11]

Preparation of Stock and Working Solutions

-

H2QS Stock Solution (1 mM): Dissolve 22.52 mg of H2QS in 100 mL of deionized water. Store in an amber bottle at 4°C. Causality: The stock solution is prepared at a concentration sufficient for dilution into a working range that ensures H2QS is in excess relative to the analyte.

-

Cd²⁺ Intermediate Stock Solution (10 ppm): Pipette 1 mL of the 1000 ppm Cd²⁺ standard into a 100 mL volumetric flask and dilute to the mark with deionized water.

-

Cd²⁺ Working Standards (0 - 200 ppb): Prepare a series of working standards by serial dilution of the 10 ppm intermediate stock solution in 0.1 M Tris-HCl buffer (pH 7.5). A typical series might include 0, 25, 50, 100, 150, and 200 ppb. Trustworthiness: A multi-point calibration curve is essential for validating the linear response of the assay.

Experimental Protocol

-

Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Determine Optimal Wavelengths:

-

Pipette 2 mL of the 100 ppb Cd²⁺ working standard into a quartz cuvette.

-

Add 50 µL of the 1 mM H2QS stock solution. Mix well by inversion.

-

Place the cuvette in the fluorometer.

-

Perform an excitation scan (e.g., from 300-450 nm) while holding the emission fixed at a trial wavelength (e.g., 500 nm) to find the excitation maximum (λex).

-

Perform an emission scan (e.g., from 450-600 nm) while holding the excitation fixed at the determined λex to find the emission maximum (λem).

-

-

Instrument Calibration: Set the fluorometer to the determined optimal λex and λem. Adjust slit widths (e.g., 5 nm for both excitation and emission) to achieve a robust signal without saturating the detector.

-

Measurement of Standards:

-

For each Cd²⁺ working standard (including the 0 ppb blank), pipette 2 mL into a clean cuvette.

-

Add 50 µL of 1 mM H2QS stock solution to each.

-

Incubate for 5 minutes at room temperature to ensure complete complex formation.

-

Measure the fluorescence intensity of each standard. Record the average of three readings per standard.

-

-

Measurement of Unknown Sample:

-

Prepare the unknown sample by diluting it in the same Tris-HCl buffer to an expected concentration within the calibration range.

-

Treat 2 mL of the diluted unknown sample with 50 µL of H2QS solution, incubate, and measure its fluorescence intensity as done for the standards.

-

Data Analysis

-

Blank Subtraction: Subtract the average fluorescence intensity of the 0 ppb blank from all standard and unknown sample readings.

-

Calibration Curve: Plot the blank-corrected fluorescence intensity (Y-axis) versus the Cd²⁺ concentration (X-axis) for the working standards.

-

Linear Regression: Perform a linear regression analysis on the data points. The plot should be linear, and the coefficient of determination (R²) should be ≥ 0.995 for a valid calibration.

-

Quantify Unknown: Use the equation of the line (y = mx + c) to calculate the concentration of Cd²⁺ in the unknown sample from its blank-corrected fluorescence intensity. Remember to account for the initial dilution factor.

Caption: Workflow for quantitative analysis using H2QS.

Critical Parameters and Troubleshooting

The robustness of this assay depends on careful control of several experimental variables.

| Parameter | Rationale & Field Insight | Troubleshooting |

| pH | The chelation process requires the deprotonation of the 8-hydroxyl group. The fluorescence of metal-HQS complexes is typically optimal between pH 5 and 8.[10] Below this range, the hydroxyl group remains protonated; above it, metal hydroxides may precipitate. | Low Signal: Check buffer pH. Ensure it is within the optimal range for the specific metal ion. |

| Interfering Ions | Other metal ions can compete for the H2QS ligand. Some, like Fe³⁺ and Cu²⁺, can form complexes that quench fluorescence, leading to signal reduction.[10][12] | Inaccurate Results: Analyze sample composition. If interfering ions are present, consider using a masking agent (e.g., cyanide for Cu²⁺) or a separation technique (e.g., ion exchange chromatography) prior to analysis. |

| Reagent Concentration | H2QS should be in stoichiometric excess to ensure all analyte is complexed. However, excessively high concentrations can lead to inner filter effects, where the probe absorbs too much excitation or emission light, causing a non-linear response. | Non-Linear Curve: Reduce the concentration of the H2QS working solution. Check the absorbance of the final solution; it should ideally be <0.05 at the excitation wavelength. |

| Temperature | Fluorescence is temperature-dependent. An increase in temperature generally leads to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay. | Poor Reproducibility: Ensure all standards and samples are equilibrated to the same temperature before measurement. Use a temperature-controlled cuvette holder if available. |

| Photobleaching | Prolonged exposure of the sample to the high-intensity excitation light can lead to photochemical degradation of the fluorophore, resulting in a decrease in signal over time. | Signal Drifts Downward: Minimize exposure time. Take readings promptly after incubation. Use the lowest effective excitation intensity and narrowest practical slit widths. |

Conclusion

8-Hydroxy-2-quinolinesulfonic acid is a highly effective and convenient fluorescent probe for the quantitative determination of various metal ions in aqueous media. Its enhanced water solubility overcomes a key limitation of its parent compound, 8-hydroxyquinoline. By forming highly fluorescent and stable metal complexes, H2QS enables sensitive and specific detection. The successful application of this reagent relies on the careful optimization of experimental parameters, particularly pH, and an awareness of potential interferences. The protocol described herein provides a robust framework for researchers, scientists, and drug development professionals to implement this powerful analytical technique.

References

-

Jena, S., & Dash, H. R. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Martell, A. E., & Clarke, E. T. (1995). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2020). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Abdel-shafy, H., & El-Reash, G. M. A. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Scientific & Engineering Research. Available at: [Link]

-

Wang, J., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available at: [Link]

-

Jena, S., & Dash, H. R. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Al-Mawla, L. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

-

Zhang, Y., et al. (2019). Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes. Journal of Fluorescence. Available at: [Link]

-

Kwon, O. H., et al. (2015). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics. Available at: [Link]

-

LookChem. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Available at: [Link]

-

Singh, A., & Kumar, R. (2021). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Abdel-shafy, H., & El-Reash, G. M. A. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

-

Sharafat, T., et al. (2021). 8-hydroxyquinoline as a complexing reagent for the determination of Cd(II) in micellar medium. Journal of the Serbian Chemical Society. Available at: [Link]

-

Dasgupta, P. K., & Hwang, H. (1985). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry. Available at: [Link]

-

Chim, N., & Queen, C. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Medicinal Chemistry Research. Available at: [Link]

-

Horozić, E., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. American Journal of Analytical Chemistry. Available at: [Link]

- CN103304477B - Purification method of 8-hydroxyquinoline crude product. Google Patents.

-

ResearchGate. (n.d.). Fluorescence spectroscopy experimental set-up. Available at: [Link]

-

PubChem. (n.d.). 8-Hydroxyquinoline-2-sulfonic acid. Available at: [Link]

-

Lall, A., & Kloepper, K. (2022). Fluorescence Analysis of Quinine in Commercial Tonic Waters. Journal of Chemical Education. Available at: [Link]

-

Grand Valley State University. (2020). GVSU Chemistry - Fluorescence Spectroscopy Experiment Setup. YouTube. Available at: [Link]

- US2489530A - Method of making 8-hydroxy quinoline. Google Patents.

-

University of Washington. (2017). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]

-

Collaborative Drug Discovery. (n.d.). FluorescenceSpectroscopy Experiment. Available at: [Link]

-

University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]

-

Wozniak, M., et al. (2024). Combined Application of Fluorescence Spectroscopy and Principal Component Analysis in Characterisation of Selected Herbhoneys. Molecules. Available at: [Link]

-

PubChem. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. Available at: [Link]

Sources

- 1. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Hydroxyquinoline-2-sulfonic acid | C9H7NO4S | CID 1653285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. autechindustry.com [autechindustry.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes: A Validated Protocol for the Spectrophotometric Determination of Iron(III) with 8-Hydroxy-2-quinolinesulfonic Acid

Authored by: A Senior Application Scientist

Introduction: The Imperative for Accurate Iron Quantification

Iron is a ubiquitous element of immense biological and industrial significance. In drug development and manufacturing, trace iron impurities can compromise product stability and efficacy. In environmental science and clinical diagnostics, monitoring iron levels is critical for assessing water quality and diagnosing various health conditions. Consequently, the demand for a rapid, sensitive, and accessible analytical method for iron quantification is persistent.

Spectrophotometry, a technique grounded in the Beer-Lambert law, offers a robust solution. This method relies on the principle that the concentration of an analyte is proportional to the amount of light it absorbs at a specific wavelength. The key to its successful application lies in the use of a chromogenic agent that selectively reacts with the target analyte to form a colored complex.

This application note provides a comprehensive protocol for the determination of ferric iron (Fe³⁺) using 8-Hydroxy-2-quinolinesulfonic acid as a highly effective chelating agent. 8-Hydroxyquinoline and its sulfonated derivatives are potent bidentate ligands that coordinate with metal ions through a hydroxyl oxygen atom and the quinoline ring's nitrogen atom, forming stable, colored complexes.[1][2] The sulfonation at the 2-position enhances the water solubility of the reagent and its resulting iron complex, making it highly suitable for analysis in aqueous media and eliminating the need for organic solvent extraction steps common with the parent compound, 8-hydroxyquinoline.[3][4]

This guide is designed for researchers, scientists, and quality control professionals, offering a self-validating protocol that emphasizes not just the procedural steps, but the scientific rationale behind them.

Principle of the Method: Chelation and Colorimetric Response

The core of this analytical method is the chelation reaction between ferric iron (Fe³⁺) and 8-Hydroxy-2-quinolinesulfonic acid. In an appropriate pH-controlled environment, the 8-Hydroxy-2-quinolinesulfonic acid molecule deprotonates and acts as a bidentate ligand, binding to a single Fe³⁺ ion. This reaction forms a distinctively colored, water-soluble metal-ligand complex.

The intensity of the resulting color is directly proportional to the concentration of the iron complex in the solution. By measuring the absorbance of this solution at its wavelength of maximum absorbance (λmax), and comparing it to a series of standards with known iron concentrations, the amount of iron in an unknown sample can be accurately determined.

Caption: Chelation of Ferric Iron with 8-Hydroxy-2-quinolinesulfonic Acid.

Materials and Reagents

2.1. Equipment

-

UV-Visible Spectrophotometer (double or single beam)

-

Matched quartz or glass cuvettes (1 cm path length)

-

Calibrated pH meter

-

Analytical balance (± 0.1 mg readability)

-

Class A volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL)

-

Class A volumetric pipettes

-

Magnetic stirrer and stir bars

-

0.45 µm syringe filters (for sample clarification, if needed)

2.2. Chemicals and Reagents

-

8-Hydroxy-2-quinolinesulfonic acid (ACS Reagent Grade)

-

Ferric ammonium sulfate dodecahydrate, NH₄Fe(SO₄)₂·12H₂O (ACS Reagent Grade)

-

Concentrated Nitric Acid (HNO₃), trace metal grade

-

Ammonia solution or Sodium Hydroxide (for pH adjustment)

-

Buffer components (e.g., ammonia/ammonium chloride for a pH 9 buffer)[5]

-

High-purity deionized water (18.2 MΩ·cm)

Experimental Protocol

This protocol is designed as a self-validating system, beginning with method optimization and calibration before proceeding to sample analysis.

3.1. Preparation of Solutions

-

Iron (Fe³⁺) Stock Solution (1000 mg/L):

-

Accurately weigh approximately 8.635 g of ferric ammonium sulfate dodecahydrate.

-

Quantitatively transfer to a 1000 mL volumetric flask.

-

Add approximately 500 mL of deionized water and 2 mL of concentrated nitric acid. The acid prevents the hydrolysis and precipitation of iron salts.

-

Dissolve the solid completely with gentle swirling.

-

Dilute to the mark with deionized water, cap, and invert several times to ensure homogeneity. This solution is stable for several months when stored in the dark at 4°C.

-

-

Iron (Fe³⁺) Working Standard (10 mg/L):

-

Pipette 1.00 mL of the 1000 mg/L Iron Stock Solution into a 100 mL volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly. Prepare this solution fresh daily.

-

-

8-Hydroxy-2-quinolinesulfonic Acid Reagent (0.5% w/v):

-

Weigh 0.50 g of 8-Hydroxy-2-quinolinesulfonic acid into a 100 mL volumetric flask.

-

Add approximately 80 mL of deionized water and sonicate or stir gently until fully dissolved.

-

Dilute to the mark with deionized water and mix.

-

-

Buffer Solution (pH 9.0 Ammonia Buffer):

-

Dissolve 6.75 g of ammonium chloride in ~70 mL of deionized water in a 100 mL volumetric flask.

-

Add 5.70 mL of concentrated ammonia solution and dilute to the mark with deionized water.

-

Verify the pH with a calibrated pH meter and adjust if necessary. Note: Work in a fume hood.

-

3.2. Method Optimization: Determination of λmax

Causality: Every iron-ligand complex has a unique wavelength of maximum absorbance (λmax). Operating at this wavelength provides the highest sensitivity and adherence to the Beer-Lambert law. While analogous compounds like the iron(III)-8-hydroxyquinoline-5-sulfonate complex have a λmax near 571 nm, it is crucial to determine this empirically for the 2-sulfonic acid derivative.[5]

-

Prepare a mid-range iron standard (e.g., 2 mg/L).

-

To a 50 mL volumetric flask, add 10.0 mL of the 10 mg/L working standard.

-

Add 5.0 mL of the 0.5% reagent solution and 5.0 mL of the pH 9.0 buffer.

-

Dilute to the mark with deionized water and mix well. Allow 15 minutes for full color development.

-

Prepare a reagent blank using the same procedure but substituting 10.0 mL of deionized water for the iron standard.

-

Using the reagent blank to zero the spectrophotometer, scan the absorbance of the iron standard from 400 nm to 700 nm.

-

The wavelength corresponding to the highest absorbance peak is the λmax for this method. Use this wavelength for all subsequent measurements.

3.3. Preparation of Calibration Curve

-

Label a series of 50 mL volumetric flasks: "Blank", "0.5", "1.0", "2.0", "3.0", "4.0" mg/L.

-

Into these flasks, pipette the corresponding volumes of the 10 mg/L Iron Working Standard as detailed in the table below.

-

To each flask, add 5.0 mL of the 0.5% 8-Hydroxy-2-quinolinesulfonic acid reagent and 5.0 mL of the pH 9.0 buffer solution.

-

Dilute each flask to the 50 mL mark with deionized water, cap, and invert to mix.

-

Allow the solutions to stand for 15 minutes for complete color development.

-

Set the spectrophotometer to the predetermined λmax.

-

Use the "Blank" solution to zero the absorbance of the spectrophotometer.

-

Measure the absorbance of each standard ("0.5" through "4.0").[6]

-

Plot a graph of Absorbance (y-axis) versus Iron Concentration in mg/L (x-axis). The resulting plot should be linear.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is considered excellent.[7][8]

| Flask Label (Final Conc. mg/L) | Volume of 10 mg/L Fe³⁺ Standard (mL) | Reagent (mL) | Buffer (mL) | Final Volume (mL) |

| Blank (0) | 0 | 5.0 | 5.0 | 50 |

| 0.5 | 2.5 | 5.0 | 5.0 | 50 |

| 1.0 | 5.0 | 5.0 | 5.0 | 50 |

| 2.0 | 10.0 | 5.0 | 5.0 | 50 |

| 3.0 | 15.0 | 5.0 | 5.0 | 50 |

| 4.0 | 20.0 | 5.0 | 5.0 | 50 |

3.4. Sample Preparation and Analysis

-

Aqueous Samples (e.g., Water, Formulation Buffers):

-

Filter the sample through a 0.45 µm filter if it contains particulate matter.

-

Pipette a suitable aliquot (e.g., 10.0 mL) of the sample into a 50 mL volumetric flask. The aliquot size should be chosen so the final iron concentration falls within the calibration range. If the iron concentration is high, perform a pre-dilution.

-

Process the sample as in step 3.3, adding the reagent and buffer, diluting to volume, and incubating.

-

-

Solid Samples (e.g., Drug Product, Excipients):

-

Accurately weigh a known amount of the homogenized sample.

-

Perform an acid digestion to liberate the iron. A typical procedure involves gentle heating with a strong acid like 6M HCl or nitric acid until the sample is fully dissolved.[9] This must be done in a fume hood with appropriate personal protective equipment.

-

After cooling, quantitatively transfer the digestate to a volumetric flask and dilute with deionized water.

-

Take a suitable aliquot of this solution and proceed with the analysis as described for aqueous samples.

-

-

Measurement:

-

Measure the absorbance of the prepared unknown sample solution at the λmax.[10]

-

Calculate the iron concentration in the sample using the calibration curve equation: Concentration (mg/L) = (Absorbance_sample - y-intercept) / slope

-

Remember to account for any dilution factors used during sample preparation to determine the concentration in the original sample.

-

Caption: Experimental Workflow for Iron Determination.

Method Validation: Ensuring Trustworthiness

A protocol's trustworthiness is established through rigorous validation. The following parameters should be assessed to ensure the method is fit for its intended purpose.[7]

| Parameter | Purpose | Validation Procedure | Acceptance Criteria |

| Linearity | Confirms proportional response across a range of concentrations. | Analyze the calibration curve data. | R² ≥ 0.999 |

| Accuracy | Measures the closeness of the result to the true value. | Perform a spike-recovery study. Add a known amount of iron standard to a sample of known concentration and measure the total. | Recovery of 95-105% is typical.[3][8] |

| Precision | Assesses the degree of scatter between replicate measurements. | Repeatability: Analyze 6 replicate samples of the same concentration on the same day. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2%.[8] |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | LOD = 3.3 * (Standard Deviation of Blank / Slope of Calibration Curve) | Calculated value |

| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately quantified. | LOQ = 10 * (Standard Deviation of Blank / Slope of Calibration Curve) | Calculated value |

| Selectivity | Ability to measure iron in the presence of other components. | Analyze samples spiked with potentially interfering ions (e.g., Cu²⁺, Ni²⁺, Co²⁺). | Interference is minimal if recovery of iron remains within 95-105%. |

Potential Interferences and Mitigation

The primary source of interference in spectrophotometric methods arises from other metal ions that can also form colored complexes with the reagent.[11] For 8-hydroxyquinoline derivatives, common interfering ions include cobalt (Co²⁺), nickel (Ni²⁺), and copper (Cu²⁺).[5]

Mitigation Strategies:

-

pH Control: The formation of many metal-ligand complexes is highly pH-dependent. The recommended pH of 9.0 provides good selectivity for iron.

-

Masking Agents: If specific interfering ions are known to be present in high concentrations, a masking agent can be added. A masking agent is a chemical that forms a stable, colorless complex with the interfering ion, preventing it from reacting with the primary chromogenic reagent. For example, tartaric acid can be used to mask aluminum and chromium in some iron determination methods.[7] Ascorbic acid can also be used to mask iron itself if another analyte is of interest, demonstrating the principle of selective complexation.[12] The suitability of a specific masking agent for this protocol would require experimental verification.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Poorly Linear Calibration Curve (R² < 0.999) | - Pipetting errors in standard preparation.- Spectrophotometer drift.- Reaching concentration limit (detector saturation). | - Remake standards using calibrated Class A pipettes.- Re-blank the instrument frequently.- Narrow the concentration range of the standards. |

| Low Absorbance / Poor Sensitivity | - Incorrect λmax.- Incorrect pH for complex formation.- Insufficient reagent concentration or incubation time. | - Re-run the wavelength scan to confirm λmax.- Verify buffer pH; ensure it's added correctly.- Increase reagent concentration or incubation time and re-validate. |

| High Reagent Blank Absorbance | - Contaminated deionized water.- Contaminated reagent.- Dirty cuvettes. | - Use fresh, high-purity water.- Prepare fresh reagent solution.- Thoroughly clean and rinse cuvettes. |

| Poor Reproducibility (High RSD) | - Inconsistent pipetting technique.- Sample inhomogeneity.- Temperature fluctuations affecting reaction rate. | - Ensure consistent and proper use of volumetric pipettes.- Ensure samples are well-mixed before taking aliquots.- Allow all solutions to reach thermal equilibrium before analysis. |

References

-

Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. (2011). ResearchGate. Available at: [Link]

-

Spectrophotometric Determination of Iron in Drinking Water. Course Handout. Available at: [Link]

-

Spectrophotometric determination of iron in dietary Supplements in Libyan market. (2020). Academic Journal of Research and Scientific Publishing. Available at: [Link]

-

Spectrophotometric Determination of Iron. (2012). YouTube. Available at: [Link]

-

8-Hydroxyquinoline. Wikipedia. Available at: [Link]

-

Method validation on iron determination by spectrophotometric method in aqueous medium. (2015). ResearchGate. Available at: [Link]

-

Spectrophotometric Determination of Trace Iron Collection and Elution as Its 8-Hydroxyquinoline Chelate on Protonated Chitin after. (1995). CORE. Available at: [Link]

-

Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. (2011). Academic Journals. Available at: [Link]

-

A Study of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid as a Reagent for the Colorimetric Determination of Ferric Iron. Journal of the American Chemical Society. Available at: [Link]

-

Determination of Iron: With 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid. Analytical Chemistry. Available at: [Link]

-

Hydroxyquinolines as Iron Chelators. ResearchGate. Available at: [Link]

-

Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences. Available at: [Link]

-

Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms. PubMed. Available at: [Link]

-

8-Hydroxyquinoline-5-sulfonic acid. PubChem, NIH. Available at: [Link]

-

Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. PubMed. Available at: [Link]

-

Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Taylor & Francis Online. Available at: [Link]

-

Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. SciELO. Available at: [Link]

-

Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. PMC, NIH. Available at: [Link]

-

Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A. Available at: [Link]

Sources

- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 2. ajchem-a.com [ajchem-a.com]

- 3. researchgate.net [researchgate.net]

- 4. academicjournals.org [academicjournals.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajrsp.com [ajrsp.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]

Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of Metal Ions Using 8-Hydroxy-2-quinolinesulfonic Acid

Abstract

This application note presents a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous analysis of multiple metal ions. The methodology is centered around the use of 8-Hydroxy-2-quinolinesulfonic acid (8-HQSA) as a pre-column derivatizing agent. The inherent chelating properties of 8-HQSA allow for the formation of stable, colored, and UV-active complexes with a variety of divalent and trivalent metal ions. This transformation facilitates their separation and quantification using reversed-phase HPLC with UV-Vis detection. This document provides a comprehensive framework, from the fundamental principles of chelation and derivatization to a step-by-step protocol for method development and validation, aimed at researchers, scientists, and professionals in the fields of environmental monitoring, pharmaceutical analysis, and materials science.

Introduction: The Rationale for 8-HQSA in Metal Ion Analysis

Metal ions play a dual role in biological and chemical systems; some are essential micronutrients, while others are potent toxins even at trace levels. Consequently, the accurate and sensitive quantification of metal ions is of paramount importance. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for this purpose, particularly when coupled with a suitable derivatization agent.[1]

8-Hydroxy-2-quinolinesulfonic acid (8-HQSA) is a derivative of 8-hydroxyquinoline (8-HQ), a well-established chelating agent.[2][3] The parent molecule, 8-HQ, is known to form stable complexes with a wide range of metal ions.[4] The addition of the sulfonic acid group in 8-HQSA enhances the water solubility of both the reagent and its metal complexes, a desirable characteristic for reversed-phase HPLC. The fundamental principle of this method lies in the pre-column derivatization of the target metal ions with 8-HQSA. This reaction yields stable, colored metal-ligand complexes that can be readily separated and detected by HPLC with UV-Vis spectrophotometry.[5] The stoichiometry of these complexes is typically 1:2 (metal:ligand) for divalent metal ions.[4]

The primary advantages of using 8-HQSA as a pre-column derivatization reagent include:

-

Enhanced Detectability: Formation of chromophoric complexes allows for sensitive detection using standard UV-Vis detectors.

-

Improved Selectivity: The derivatization process can be optimized to selectively target specific groups of metal ions.

-

Increased Retention and Resolution: The derivatization alters the polarity of the metal ions, enabling their separation on common reversed-phase columns.

This application note will guide the user through the systematic development of an HPLC method for metal ion analysis using 8-HQSA, covering reagent preparation, chromatographic conditions, and key validation parameters.

The Chelation and Derivatization Process: A Mechanistic Overview

The efficacy of 8-HQSA as a derivatizing agent stems from its ability to act as a bidentate ligand, coordinating with a central metal ion through its hydroxyl and quinoline nitrogen atoms. This chelation reaction forms a stable, five-membered ring structure. The sulfonic acid group, while not directly involved in chelation, imparts increased aqueous solubility to the resulting complex.

Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of 8-HQSA.

Experimental Protocols

Materials and Reagents

-

8-Hydroxy-2-quinolinesulfonic acid (8-HQSA), analytical grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade or deionized

-

Ammonium acetate, analytical grade

-

Acetic acid, glacial, analytical grade

-

Standard stock solutions of target metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Pb²⁺, Cd²⁺), 1000 ppm

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

pH meter

-

Analytical balance

Preparation of Solutions

3.3.1. 8-HQSA Derivatizing Reagent (10 mM)

-

Accurately weigh 225.22 mg of 8-HQSA.

-

Dissolve in 100 mL of a 50:50 (v/v) methanol:water mixture.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

This solution should be prepared fresh daily and stored in an amber vial to protect it from light.

3.3.2. Mobile Phase Preparation

-

Mobile Phase A: 20 mM Ammonium acetate buffer in water. Adjust pH to 6.0 with acetic acid.

-

Mobile Phase B: Acetonitrile.

3.3.3. Standard Solutions

-

Prepare a mixed metal ion standard solution containing 10 ppm of each target metal ion from the 1000 ppm stock solutions.

-

Serially dilute this mixed standard to prepare a calibration curve ranging from 0.1 to 10 ppm.

Pre-Column Derivatization Protocol

-

To 1.0 mL of each standard or sample solution in a clean vial, add 1.0 mL of the 10 mM 8-HQSA derivatizing reagent.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 15 minutes.

-

Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

Caption: Workflow for the pre-column derivatization of metal ions with 8-HQSA.

HPLC Method Development

Initial Chromatographic Conditions

The following conditions serve as a robust starting point for method development.

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.0) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B in 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis at 370 nm (or wavelength of maximum absorbance) |

| Injection Volume | 20 µL |

Optimization Strategy

-

Wavelength Selection: After derivatization, scan the metal-8-HQSA complexes using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). This will provide the optimal detection wavelength for maximum sensitivity. For many metal-8-HQ complexes, this is in the range of 360-400 nm.[6]

-

Mobile Phase pH: The pH of the mobile phase can influence the stability of the metal complexes and the retention of any unreacted 8-HQSA. A pH range of 5-7 is generally a good starting point.

-

Gradient Profile: Adjust the gradient slope and duration to achieve optimal separation of the metal-8-HQSA complexes. A shallower gradient may be necessary to resolve closely eluting peaks.

-

Organic Modifier: While acetonitrile is a common choice, methanol can also be evaluated as it may offer different selectivity for the metal complexes.[5]

-